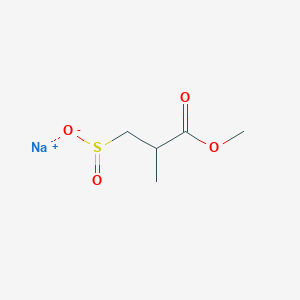
sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (MOMS) is a novel chemical compound that has been gaining attention in recent years due to its potential applications in scientific research. MOMS is a sulfur-containing organic compound and is a derivative of the amino acid methionine. It is a colorless, crystalline solid with a melting point of approximately 60°C. MOMS has been studied for its potential applications in a variety of areas including biochemistry, physiology, and pharmaceuticals.
Mécanisme D'action
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate works by inhibiting the activity of enzymes involved in the metabolism of amino acids. It also binds to the active sites of enzymes, preventing them from catalyzing reactions. In addition, sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate can modify the structure of proteins, leading to changes in their activity.
Biochemical and Physiological Effects
sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate has been studied for its potential effects on biochemical and physiological processes. In vitro studies have demonstrated that sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate can inhibit the activity of enzymes involved in amino acid metabolism, leading to changes in metabolic pathways. In vivo studies have shown that sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate can alter the expression of genes involved in cell growth and differentiation, as well as in the regulation of metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate has several advantages for use in laboratory experiments. It is a stable compound, making it easy to store and handle. It is also non-toxic and non-flammable, making it safe for use in laboratory settings. Additionally, sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate has been shown to be effective at inhibiting the activity of enzymes, making it useful for biochemical studies.
However, sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate also has several limitations for use in laboratory experiments. It is not water-soluble, making it difficult to use in aqueous solutions. It is also not very soluble in organic solvents, making it difficult to use in organic reactions. Additionally, sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is not very stable at high temperatures, making it difficult to use in reactions that require high temperatures.
Orientations Futures
The potential applications of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate are still being explored. Future research could focus on the development of new methods of synthesis, as well as the optimization of existing methods. Additionally, further research could focus on the development of new applications for sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate in areas such as biochemistry, physiology, and pharmaceuticals. Finally, research could focus on the development of new therapeutic agents based on sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate, as well as the optimization of existing therapeutic agents.
Méthodes De Synthèse
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate can be synthesized through several different methods. The most common method is the reaction of methionine with sodium hydroxide in an aqueous solution. This reaction produces a salt of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate, which can then be purified through recrystallization. Other methods of synthesis include the reaction of methionine with sodium sulfinate in an aqueous solution or the reaction of methionine with sodium sulfite in an aqueous solution.
Applications De Recherche Scientifique
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate has been studied for its potential applications in scientific research. It has been used as an enzyme inhibitor in biochemistry research, as a pH regulator in physiology research, and as a therapeutic agent in pharmaceutical research. sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate has also been studied for its potential applications in cancer research due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
sodium;3-methoxy-2-methyl-3-oxopropane-1-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S.Na/c1-4(3-10(7)8)5(6)9-2;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJYIZBBVRTOF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)[O-])C(=O)OC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)
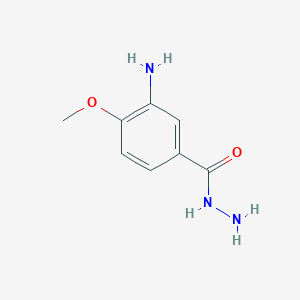


![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)
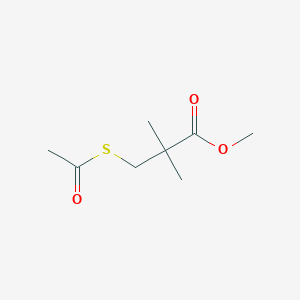
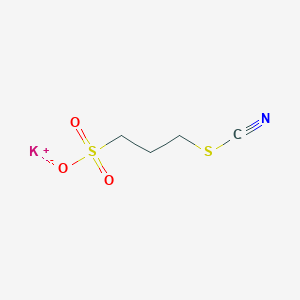

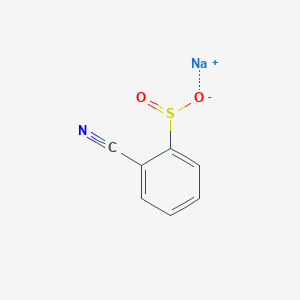

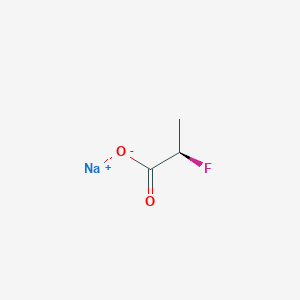
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)
